3-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one 3-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
Brand Name: Vulcanchem
CAS No.: 1775410-23-5
VCID: VC7028993
InChI: InChI=1S/C24H28N4O2/c1-16-4-7-19(8-5-16)15-28-22(25-26-24(28)30)20-10-12-27(13-11-20)23(29)21-9-6-17(2)18(3)14-21/h4-9,14,20H,10-13,15H2,1-3H3,(H,26,30)
SMILES: CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=C(C=C4)C)C
Molecular Formula: C24H28N4O2
Molecular Weight: 404.514

3-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

CAS No.: 1775410-23-5

Cat. No.: VC7028993

Molecular Formula: C24H28N4O2

Molecular Weight: 404.514

* For research use only. Not for human or veterinary use.

3-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one - 1775410-23-5

Specification

CAS No. 1775410-23-5
Molecular Formula C24H28N4O2
Molecular Weight 404.514
IUPAC Name 3-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one
Standard InChI InChI=1S/C24H28N4O2/c1-16-4-7-19(8-5-16)15-28-22(25-26-24(28)30)20-10-12-27(13-11-20)23(29)21-9-6-17(2)18(3)14-21/h4-9,14,20H,10-13,15H2,1-3H3,(H,26,30)
Standard InChI Key GOXSYHWEKWKJOS-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=C(C=C4)C)C

Introduction

Synthesis

While specific synthesis data for this compound is unavailable in the provided results, typical procedures for similar compounds involve:

  • Formation of the Triazolone Core: Cyclization reactions using hydrazines and carbonyl precursors.

  • Functionalization of Piperidine: Introduction of the benzoyl group via acylation reactions.

  • Aromatic Substitution: Coupling of the methylphenylmethyl group through alkylation or reductive amination.

These steps are often conducted under mild conditions with catalysts like acids or bases to ensure high yields and purity.

Potential Pharmacological Activities

Compounds containing triazolone and piperidine moieties have been widely studied for:

  • Anticancer Activity: Triazolone derivatives have shown cytotoxic effects against various cancer cell lines by inhibiting enzymes like tubulin polymerase or inducing apoptosis.

  • Anti-inflammatory Effects: Molecular docking studies suggest that triazolones can inhibit enzymes such as lipoxygenase or cyclooxygenase.

  • CNS Activity: Piperidine-containing compounds often exhibit activity as dopamine or norepinephrine transporter inhibitors.

Hypothetical Mechanisms

Given its structure:

  • The aromatic substitutions may enhance binding affinity to hydrophobic pockets in target proteins.

  • The triazolone NH group could participate in hydrogen bonding with biological macromolecules.

Analogous Research Findings

To contextualize this compound, similar molecules have been studied:

  • Triazolones as Anti-cancer Agents:

    • Studies on substituted triazoles have demonstrated inhibition of tubulin polymerization and induction of mitotic arrest .

    • Compounds with methylbenzoyl groups showed selective cytotoxicity against breast cancer cells .

  • Piperidine Derivatives:

    • Piperidine-based compounds have shown high affinity for monoamine transporters, potentially useful in treating neurological disorders .

Experimental Validation

To confirm its potential applications:

  • In Vitro Studies: Evaluate cytotoxicity against cancer cell lines or anti-inflammatory properties using enzyme inhibition assays.

  • Molecular Docking: Simulate interactions with biological targets such as kinases or receptors.

  • ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity parameters.

Structural Optimization

Modifications could include:

  • Varying substituents on the aromatic rings to tune hydrophobicity and electronic properties.

  • Exploring different positions for functional groups on the piperidine ring.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator